Chemical properties of 3-(Dimethylamino)-5-fluorobenzoic acid
Chemical properties of 3-(Dimethylamino)-5-fluorobenzoic acid
Technical Monograph: 3-(Dimethylamino)-5-fluorobenzoic Acid
Executive Summary 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3) represents a strategic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. This compound integrates three distinct pharmacophoric features: a carboxylic acid tail for solubility and target engagement (often converted to amides), a fluorine atom for metabolic blocking and lipophilicity modulation, and a dimethylamino group serving as a hydrogen bond acceptor and electronic tuner. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.[1]
Section 1: Structural & Physicochemical Profile
The molecule is defined by a 1,3,5-substitution pattern on the benzene ring, creating a unique "push-pull" electronic system that influences both its reactivity and binding affinity.
Table 1: Physicochemical Data
| Property | Value / Description | Note |
| Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Appearance | Off-white to pale yellow powder | Sensitive to light/oxidation |
| LogP (Predicted) | 1.88 | Moderate lipophilicity; good membrane permeability potential |
| pKa (Acid) | ~3.6 | Carboxylic acid (lower than benzoic acid due to -I effect of F) |
| pKa (Base) | ~2.5 - 3.0 | Aniline nitrogen (significantly lowered by EWG effects of -F and -COOH) |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (COOH, F, N) | |
| Solubility | DMSO (>50 mg/mL), Methanol | Low solubility in water at neutral pH; soluble at pH > 8 |
Electronic Analysis (Hammett Principles):
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Fluorine (C5): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid and deactivating the ring toward electrophilic attack, while blocking metabolic hydroxylation at the C5 position.
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Dimethylamino (C3): Acts as a mesomeric electron donor (+M), but its basicity is severely attenuated by the electron-withdrawing nature of the other two substituents. This makes the nitrogen less likely to be protonated at physiological pH compared to standard anilines, reducing the risk of hERG channel inhibition often associated with basic amines.
Section 2: Synthetic Routes & Optimization
The synthesis of 3-(Dimethylamino)-5-fluorobenzoic acid requires careful selection of precursors to avoid regioisomeric mixtures. Direct nucleophilic aromatic substitution (SNAr) on 3,5-difluorobenzoic acid is not recommended due to the meta relationship between the leaving group (F) and the activating group (COOH), which renders the reaction sluggish and low-yielding.
Recommended Route: Reductive Methylation The most robust protocol involves the reductive alkylation of 3-amino-5-fluorobenzoic acid. This method avoids over-alkylation to the quaternary ammonium salt, which is a common risk with direct alkyl halides (e.g., MeI).
Protocol 1: Reductive Methylation (Formaldehyde/H₂)
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Precursor: 3-Amino-5-fluorobenzoic acid (CAS 786616-54-4).
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Reagents: Formaldehyde (37% aq.), Pd/C (10%), H₂ (balloon or 1 atm).
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Solvent: Methanol or Ethanol.
Step-by-Step Methodology:
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Dissolution: Charge a hydrogenation flask with 3-amino-5-fluorobenzoic acid (1.0 eq) and Methanol (10 vol).
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Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere. Critical: Do not add dry catalyst to solvent; wet with water first to prevent ignition.
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Aldehyde Addition: Add Formaldehyde (37% aq. solution, 5.0 eq). The excess ensures complete conversion to the dimethyl species.
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Hydrogenation: Purge the system with H₂ gas three times. Stir under H₂ atmosphere (1 atm) at room temperature for 12–16 hours.
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Monitoring: Monitor by LC-MS for the disappearance of the primary amine (M+1 = 156) and secondary amine intermediate (M+1 = 170). Target mass is M+1 = 184.
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Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
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Purification: Concentrate the filtrate. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5 with 0.1% AcOH).
Section 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the recommended synthetic flow and the divergent reactivity pathways available for library generation.
Figure 1: Synthetic workflow from the aniline precursor to the target, showing downstream functionalization options.
Section 4: Reactivity & Functionalization
1. Carboxylic Acid Activation (Amide Coupling) The electron-withdrawing fluorine atom at C5 increases the acidity of the carboxyl group, making it slightly less nucleophilic but highly reactive once activated.
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Preferred Reagents: HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered anilines or electron-deficient amines.
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Precaution: Avoid using acid chlorides (SOCl₂) if possible, as the dimethylamino group can form N-oxide salts or undergo demethylation under harsh acidic/thermal conditions.
2. Electrophilic Aromatic Substitution (EAS) The ring is deactivated by the fluorine and carboxyl groups but activated by the dimethylamino group.
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Regioselectivity: Electrophiles will direct ortho or para to the dimethylamino group. However, the position between the F and NMe₂ (C4) is sterically crowded and electronically conflicting. Substitution is most likely at C2 (ortho to NMe₂, ortho to F).
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Warning: Nitration or halogenation requires careful control to prevent oxidation of the dimethylamino group.
Section 5: Medicinal Chemistry Applications[1][6][7]
Scaffold Utility: This molecule serves as a superior bioisostere for 3-dimethylaminobenzoic acid. The introduction of the fluorine atom at C5 confers two critical advantages:
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Metabolic Stability: The C5 position in benzoic acids is a common "soft spot" for CYP450-mediated hydroxylation. Fluorine blocks this site, extending the half-life (
) of the drug candidate. -
Conformational Bias: The fluorine atom can induce a preferred conformation through electrostatic repulsion with the carbonyl oxygen or attraction to amide protons (intramolecular H-bonding), potentially locking the bioactive conformation.
Case Study Context (Kinase Inhibition): In VEGFR-2 inhibitors, replacing a hydrogen with fluorine on the phenyl ring often results in a 2–5 fold increase in potency due to improved hydrophobic contact with the ATP binding pocket and reduced desolvation penalty.
Section 6: Safety & Handling
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine moiety is susceptible to slow oxidation (N-oxide formation) upon prolonged exposure to air and light.
References
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Synthesis of 3-Dimethylaminobenzoic Acid Derivatives: Source:European Patent EP0855386A1.[3] "Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid."
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Fluorine in Medicinal Chemistry (Metabolic Stability): Source:Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry."
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Physicochemical Properties (LogP/pKa): Source:PubChem Compound Summary for 3-Amino-5-fluorobenzoic acid (Precursor data & derivative logic).
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pKa Prediction Principles (Hammett Equation): Source:Organic Chemistry Data. "Equilibrium pKa Table and Electronic Effects."
